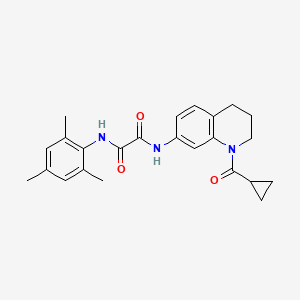
N1-(1-(Cyclopropancarbonyl)-1,2,3,4-tetrahydrochinolin-7-yl)-N2-Mesityloxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide is an organic compound characterized by a complex structure that includes a cyclopropanecarbonyl group, a tetrahydroquinoline moiety, and a mesityloxalamide group
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure makes it a candidate for investigation in catalysis.
Biology and Medicine
Biochemical Pathways: : Investigated for its interactions with biological targets.
Industry
Materials Science: : Could be explored for use in creating novel materials with specific desired properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide involves several key steps:
Formation of 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline: : This step typically involves the cyclization of a suitable precursor in the presence of a cyclopropanecarbonylating agent under controlled conditions.
Reaction with mesityloxalamide: : The subsequent step involves the reaction of the intermediate with mesityloxalamide to yield the target compound. This step might require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes often involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions which may involve the quinoline ring or the cyclopropanecarbonyl group.
Reduction: : Reduction reactions might target the quinoline or amide groups.
Substitution: : Various substitution reactions can occur, particularly in the quinoline and mesityloxalamide moieties.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents such as potassium permanganate, chromium trioxide, or peracids.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents can vary widely, including halogenating agents, nucleophiles, and electrophiles depending on the desired modification.
Major Products Formed
The specific products of these reactions depend on the conditions and reagents used. For example, oxidation may lead to quinoline N-oxide derivatives, while substitution reactions can result in a variety of functionalized derivatives.
Wirkmechanismus
The mechanism by which N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide exerts its effects depends on its specific application:
Molecular Targets: : It may interact with various enzymes, receptors, or other proteins in biological systems.
Pathways: : Could involve modulating signaling pathways, enzyme inhibition, or acting as a substrate or inhibitor in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-yl)-N2-mesityloxalamide: : A closely related compound with an isoquinoline ring.
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-7-yl)-N2-phenyloxalamide: : Differing by the substituent on the oxalamide group.
Unique Aspects
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide stands out due to the presence of the mesityloxalamide group, which imparts unique steric and electronic properties, making it particularly interesting for research in catalysis and drug development.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14-11-15(2)21(16(3)12-14)26-23(29)22(28)25-19-9-8-17-5-4-10-27(20(17)13-19)24(30)18-6-7-18/h8-9,11-13,18H,4-7,10H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOGENZNWFBLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
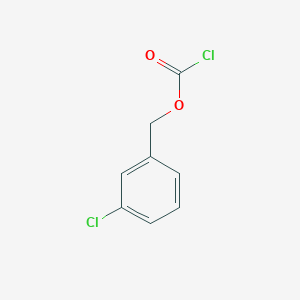
![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)
![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2522502.png)
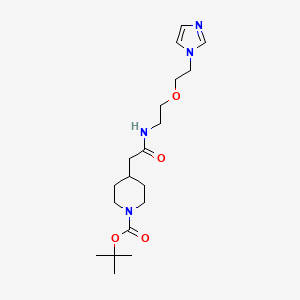
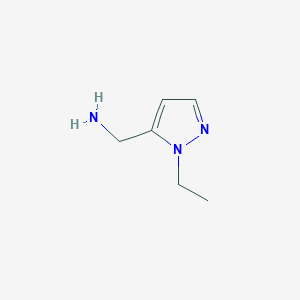
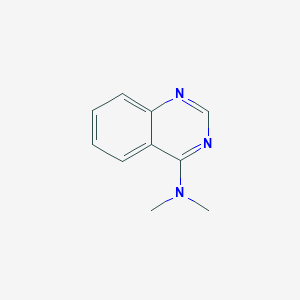
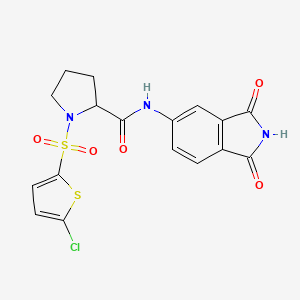
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)
![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)
![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)
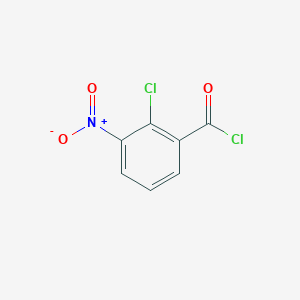
![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)
